molecular formula C16H20N4 B3168989 3-(2,4-Dimethylphenyl)-6-(piperazin-1-yl)pyridazine CAS No. 933731-19-2

3-(2,4-Dimethylphenyl)-6-(piperazin-1-yl)pyridazine

Cat. No.: B3168989
CAS No.: 933731-19-2
M. Wt: 268.36 g/mol
InChI Key: NJODEAGIXPQYLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dimethylphenyl)-6-(piperazin-1-yl)pyridazine is an organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This specific compound features a 2,4-dimethylphenyl group and a piperazin-1-yl group attached to the pyridazine ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-6-(piperazin-1-yl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone or a 1,4-dicarbonyl compound under acidic or basic conditions.

    Introduction of the 2,4-Dimethylphenyl Group: The 2,4-dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyridazine ring is treated with 2,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Piperazin-1-yl Group: The piperazin-1-yl group can be attached through a nucleophilic substitution reaction, where the pyridazine ring is reacted with piperazine under appropriate conditions, such as in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-6-(piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-(2,4-Dimethylphenyl)-6-(piperazin-1-yl)pyridazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-6-(piperazin-1-yl)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The compound’s structure allows it to engage in specific interactions with these targets, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dimethylphenyl)-6-(morpholin-4-yl)pyridazine: Similar structure but with a morpholine group instead of a piperazine group.

    3-(2,4-Dimethylphenyl)-6-(pyrrolidin-1-yl)pyridazine: Similar structure but with a pyrrolidine group instead of a piperazine group.

    3-(2,4-Dimethylphenyl)-6-(piperidin-1-yl)pyridazine: Similar structure but with a piperidine group instead of a piperazine group.

Uniqueness

3-(2,4-Dimethylphenyl)-6-(piperazin-1-yl)pyridazine is unique due to the presence of the piperazin-1-yl group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-6-piperazin-1-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c1-12-3-4-14(13(2)11-12)15-5-6-16(19-18-15)20-9-7-17-8-10-20/h3-6,11,17H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJODEAGIXPQYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCNCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4-Dimethylphenyl)-6-(piperazin-1-yl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-(2,4-Dimethylphenyl)-6-(piperazin-1-yl)pyridazine
Reactant of Route 3
Reactant of Route 3
3-(2,4-Dimethylphenyl)-6-(piperazin-1-yl)pyridazine
Reactant of Route 4
Reactant of Route 4
3-(2,4-Dimethylphenyl)-6-(piperazin-1-yl)pyridazine
Reactant of Route 5
Reactant of Route 5
3-(2,4-Dimethylphenyl)-6-(piperazin-1-yl)pyridazine
Reactant of Route 6
3-(2,4-Dimethylphenyl)-6-(piperazin-1-yl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.